3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
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Overview
Description
3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of a thiophene ring, a methanamine group, and a methoxyphenylthio group, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methanamine group, and the attachment of the methoxyphenylthio group. Common reagents used in these reactions may include thiophene precursors, amines, and methoxyphenylthiol compounds. Reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiophene ring or the methoxyphenylthio group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the development of materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophenemethanamine derivatives: Compounds with similar thiophene and methanamine structures.
Methoxyphenylthio compounds: Compounds containing the methoxyphenylthio group.
Uniqueness
3-Thiophenemethanamine, 2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
134478-62-9 |
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Molecular Formula |
C14H18ClNOS2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)sulfanylthiophen-3-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NOS2.ClH/c1-15(2)10-11-7-8-17-14(11)18-13-6-4-5-12(9-13)16-3;/h4-9H,10H2,1-3H3;1H |
InChI Key |
TYWLMZWGAPKJMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(SC=C1)SC2=CC=CC(=C2)OC.Cl |
Origin of Product |
United States |
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